N-Boc-(R)-phenylephrine
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Overview
Description
N-Boc-®-phenylephrine is a compound that belongs to the class of N-Boc-protected amines. The Boc group, or tert-butyloxycarbonyl group, is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. Phenylephrine is a sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist, commonly used as a decongestant and vasopressor. The addition of the Boc group to phenylephrine helps in the synthesis and manipulation of the compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-®-phenylephrine typically involves the protection of the amine group in phenylephrine with the Boc group. This can be achieved by reacting phenylephrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions are mild, and the Boc-protected product is obtained in high yield .
Industrial Production Methods
In an industrial setting, the production of N-Boc-®-phenylephrine follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The product is then purified using standard techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-®-phenylephrine undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group in phenylephrine can undergo substitution reactions with various electrophiles to form ethers or esters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or oxalyl chloride in methanol.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: Free phenylephrine.
Substitution: Phenylephrine ethers or esters.
Oxidation: Phenylephrine ketone.
Reduction: Phenylephrine methylene derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Boc-®-phenylephrine involves its interaction with α1-adrenergic receptors. The Boc group does not interfere with the binding of phenylephrine to the receptor but provides protection during synthesis. Upon deprotection, phenylephrine binds to the α1-adrenergic receptor, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptor and associated signaling pathways involving G-proteins and second messengers .
Comparison with Similar Compounds
Similar Compounds
N-Boc-phenethylamine: Similar in structure but lacks the hydroxyl group on the aromatic ring.
N-Boc-aniline: Similar Boc-protected amine but with an aniline core instead of phenylephrine.
N-Boc-imidazole: Boc-protected imidazole, used in different synthetic applications.
Uniqueness
N-Boc-®-phenylephrine is unique due to the presence of both the Boc-protected amine and the hydroxyl group on the aromatic ring. This dual functionality allows for selective reactions at either the amine or hydroxyl group, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21NO4 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3 |
InChI Key |
YZDJRNBSGKONQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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